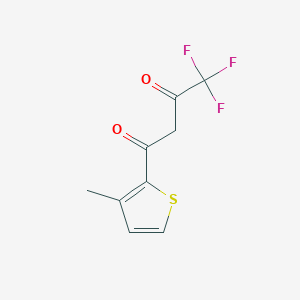
4,4,4-Trifluoro-1-(3-methylthiophen-2-yl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-1-(3-methylthiophen-2-yl)butane-1,3-dione is an organic compound with the molecular formula C9H7F3O2S. It is a derivative of butane-1,3-dione, where the hydrogen atoms are substituted with trifluoromethyl and methylthiophenyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-(3-methylthiophen-2-yl)butane-1,3-dione typically involves the reaction of 3-methylthiophene-2-carbaldehyde with trifluoroacetylacetone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-(3-methylthiophen-2-yl)butane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives.
Scientific Research Applications
4,4,4-Trifluoro-1-(3-methylthiophen-2-yl)butane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(3-methylthiophen-2-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione
- 4,4,4-Trifluoro-1-(5-methylthiophen-2-yl)butane-1,3-dione
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
Uniqueness
4,4,4-Trifluoro-1-(3-methylthiophen-2-yl)butane-1,3-dione is unique due to the presence of the trifluoromethyl and methylthiophenyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds.
Properties
CAS No. |
319-56-2 |
|---|---|
Molecular Formula |
C9H7F3O2S |
Molecular Weight |
236.21 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-(3-methylthiophen-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C9H7F3O2S/c1-5-2-3-15-8(5)6(13)4-7(14)9(10,11)12/h2-3H,4H2,1H3 |
InChI Key |
RHTCJUAECVTPAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


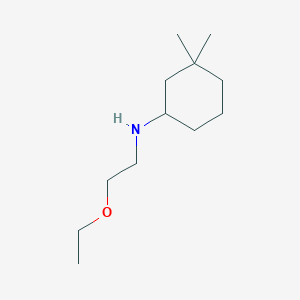
![2-[(But-2-yn-1-yl)amino]-4-methylbenzoic acid](/img/structure/B13282839.png)
![4-[(2-Methylbutan-2-YL)oxy]pyridin-3-amine](/img/structure/B13282844.png)
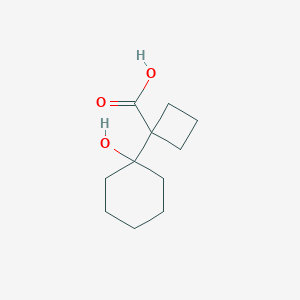
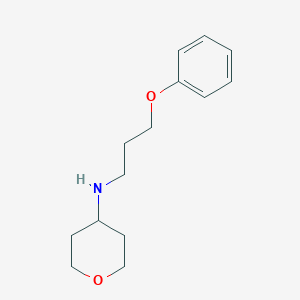
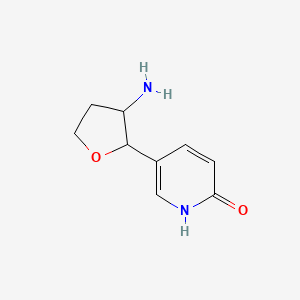
![Tert-butyl[(2,3-difluorophenyl)methyl]amine](/img/structure/B13282876.png)
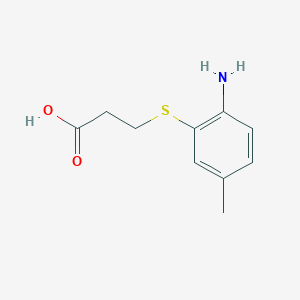
![tert-Butyl N-(2-{3-amino-5H,6H,7H-cyclopenta[b]pyridin-7-yl}ethyl)carbamate](/img/structure/B13282880.png)
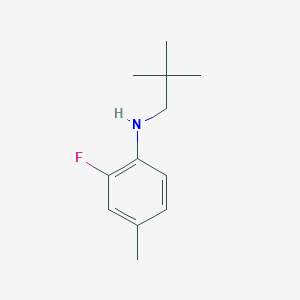
![1-[2-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13282885.png)
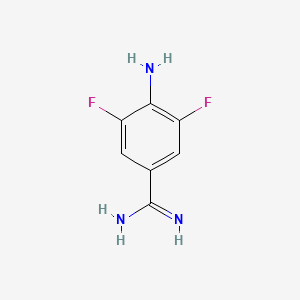
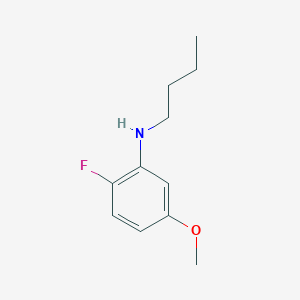
![4-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane](/img/structure/B13282898.png)
